molecular formula C11H10N4S B5648637 5,8-dimethyl-2H,3H,5H-[1,2,4]triazino[5,6-b]indole-3-thione

5,8-dimethyl-2H,3H,5H-[1,2,4]triazino[5,6-b]indole-3-thione

Cat. No.: B5648637
M. Wt: 230.29 g/mol
InChI Key: XHUJZZKRFHPNOA-UHFFFAOYSA-N
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Description

5,8-Dimethyl-2H,3H,5H-[1,2,4]triazino[5,6-b]indole-3-thione is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The compound is characterized by a fused triazine and indole ring system, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-dimethyl-2H,3H,5H-[1,2,4]triazino[5,6-b]indole-3-thione typically involves the condensation of appropriate starting materials under specific conditions. One common method includes the reaction of 5,8-dimethylindole with thiosemicarbazide in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5,8-Dimethyl-2H,3H,5H-[1,2,4]triazino[5,6-b]indole-3-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding thiol or amine derivatives.

Scientific Research Applications

5,8-Dimethyl-2H,3H,5H-[1,2,4]triazino[5,6-b]indole-3-thione has been explored for various scientific research applications:

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It exhibits potential biological activities, such as anticancer, antimicrobial, and antiviral properties, making it a candidate for drug development.

    Medicine: The compound’s ability to interact with biological targets suggests its use in therapeutic applications, particularly in cancer treatment.

    Industry: It can be used in the development of advanced materials, such as organic semiconductors and dyes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,8-Dimethyl-2H,3H,5H-[1,2,4]triazino[5,6-b]indole-3-thione is unique due to its specific substitution pattern and the presence of a thione group. This structural feature contributes to its distinct reactivity and potential for selective biological interactions, setting it apart from other related compounds .

Properties

IUPAC Name

5,8-dimethyl-2H-[1,2,4]triazino[5,6-b]indole-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4S/c1-6-3-4-8-7(5-6)9-10(15(8)2)12-11(16)14-13-9/h3-5H,1-2H3,(H,12,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHUJZZKRFHPNOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=NC(=S)NN=C23)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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